molecular formula C23H27N3O5S B277198 1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide

1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No.: B277198
M. Wt: 457.5 g/mol
InChI Key: XDDASHLUTGKJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinosulfonyl group, and a pyrrolidinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(piperidinosulfonyl)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often involve refluxing in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-3-pyrrolidinecarboxamide
  • 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
  • Diphenyl-N-heteroaromatic compounds

Uniqueness

1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O5S/c1-31-20-9-7-19(8-10-20)26-16-17(15-22(26)27)23(28)24-18-5-11-21(12-6-18)32(29,30)25-13-3-2-4-14-25/h5-12,17H,2-4,13-16H2,1H3,(H,24,28)

InChI Key

XDDASHLUTGKJHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.